molecular formula C9H15NO2 B2616820 1-(3-Ethoxy-3-methylazetidin-1-yl)prop-2-en-1-one CAS No. 2028880-49-9

1-(3-Ethoxy-3-methylazetidin-1-yl)prop-2-en-1-one

Cat. No.: B2616820
CAS No.: 2028880-49-9
M. Wt: 169.224
InChI Key: OZFDKZNUULKXRE-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-3-methylazetidin-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.224 g/mol This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a propenone group, which is an α,β-unsaturated carbonyl compound

Preparation Methods

The synthesis of 1-(3-Ethoxy-3-methylazetidin-1-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-ethoxy-3-methylazetidine with propenone under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(3-Ethoxy-3-methylazetidin-1-yl)prop-2-en-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to a saturated carbonyl group or further to an alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Ethoxy-3-methylazetidin-1-yl)prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-3-methylazetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The α,β-unsaturated carbonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. The azetidine ring may also contribute to its biological activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

1-(3-Ethoxy-3-methylazetidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(3-Methoxy-3-methylazetidin-1-yl)prop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Ethoxy-3-methylazetidin-1-yl)but-2-en-1-one: Similar structure but with a butenone group instead of a propenone group.

Properties

IUPAC Name

1-(3-ethoxy-3-methylazetidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-4-8(11)10-6-9(3,7-10)12-5-2/h4H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFDKZNUULKXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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